Head-to-Head Specific Activity Comparison of PKCθ vs. nPKC and aPKC Isoforms (Sigma PRECISIO® Platform)
In a unified PRECISIO® Kinase vendor platform, recombinant PKCθ (GST-tag, Sf9, K4643) exhibits a specific activity range of 673–911 nmol/min·mg, which is markedly higher than the novel isoform PKCη (73–99 nmol/min·mg), the classical isoform PKCγ (435–589 nmol/min·mg), and the atypical isoform PKCζ (97–131 nmol/min·mg) when assayed under comparable buffer and lipid-activator conditions . This 4.5‑fold to 9‑fold activity advantage positions PKCθ as the preferred enzyme for in vitro kinase assays requiring robust signal-to-noise ratio.
| Evidence Dimension | Specific activity (nmol phosphate transferred per min per mg enzyme) |
|---|---|
| Target Compound Data | 673–911 nmol/min·mg |
| Comparator Or Baseline | PKCη: 73–99 nmol/min·mg; PKCγ: 435–589 nmol/min·mg; PKCζ: 97–131 nmol/min·mg |
| Quantified Difference | 7.1‑fold median over PKCη; 4.6‑fold over PKCζ; 1.5‑fold over PKCγ |
| Conditions | GST-tagged full-length human PKCθ, recombinant baculovirus/Sf9, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.25 mM DTT, 0.1 mM EGTA, 0.1 mM EDTA, 0.1 mM PMSF, 25% glycerol, lipid activator present |
Why This Matters
Procurement of high-specific-activity PKCθ ensures assay sensitivity and reduces the enzyme quantity needed per reaction, directly impacting reagent budget and screening throughput.
